Ranatensin

Description

Context within Bioactive Peptides from Amphibian Exudates

The discovery of bombesin (B8815690) in the skin of Bombina bombina paved the way for the identification of numerous related peptides in the skin of various Anura species mdpi.com. These peptides are characterized by a conserved C-terminal region with the structure -WAXGXXM-NH₂, although they display considerable variation in their N-terminal sequences mdpi.com. Ranatensin is a member of this family, sharing structural homology with bombesin and its mammalian counterparts, gastrin-releasing peptide (GRP) and neuromedin B (NMB) mdpi.comontosight.ai. The presence of these homologous peptides in both amphibians and mammals suggests conserved physiological roles across species mdpi.com.

Overview of Core Academic Research Trajectories for Ranatensin

Academic research on ranatensin has primarily focused on its structure, biological activities, and potential therapeutic applications. Key research trajectories include:

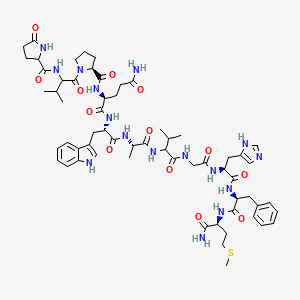

Structural Characterization: Determining the amino acid sequence and modifications of ranatensin and its variants isolated from different frog species mdpi.comnovoprolabs.comnovoprolabs.com. For example, ranatensin from Rana pipiens is an undecapeptide with the sequence pGlu–Val–Pro–Gln–Trp–Ala–Val–Gly–His–Phe–Met–NH₂ nih.govontosight.ai. A variant, ranatensin-HL, isolated from Hylarana latouchii, is a tridecapeptide (pGlu-RAGNQWAIGHFM-NH₂) mdpi.com.

Pharmacological Activity and Receptor Interactions: Investigating the effects of ranatensin on various physiological systems and its interactions with specific receptors, particularly bombesin receptors (BB1-R, BB2-R, BB3-R, BB4-R, and BB3.5-R) and dopamine (B1211576) receptors nih.govmdpi.comsci-hub.seresearchgate.netrsc.org. Studies have shown ranatensin's effects on smooth muscle contraction, blood pressure, and potential interactions with the dopaminergic system nih.govnih.govmdpi.com.

Potential Therapeutic Applications: Exploring the possibilities of using ranatensin or its analogs for treating various conditions, including gastrointestinal disorders, cardiovascular diseases, and potentially certain cancers ontosight.aiontosight.airesearchgate.net. Research has indicated ranatensin's influence on the gastrointestinal system, hormone secretion, and its potential as an angiotensin-converting enzyme (ACE) inhibitor ontosight.aiontosight.ai.

Detailed research findings within these areas highlight the multifaceted nature of ranatensin's biological actions and its continued relevance in the search for novel therapeutic compounds. For instance, studies on rat smooth muscle preparations have demonstrated that ranatensin and its analogs can induce contractile effects mdpi.comsci-hub.se. Research has also explored ranatensin's interaction with dopamine D2 receptors, suggesting potential implications in related conditions nih.govresearchgate.net.

Below is a table summarizing some structural information about different ranatensin peptides:

| Peptide Name | Source Species | Length (amino acids) | Sequence | Reference |

| Ranatensin | Rana pipiens | 11 | pGlu–Val–Pro–Gln–Trp–Ala–Val–Gly–His–Phe–Met–NH₂ | nih.govontosight.ai |

| Ranatensin-HL | Hylarana latouchii | 13 | pGlu-RAGNQWAIGHFM-NH₂ | mdpi.comresearchgate.net |

| Ranatensin-HL-10 | Hylarana latouchii | 10 | NQWAIGHFM-NH₂ | mdpi.comresearchgate.net |

| Ranatensin-HLa | Hylarana latouchii | 15 | pGlu-NGDRAPQWAVGHFM-NH₂ | sci-hub.se |

| Ranatensin-C | Rana pipiens | 11 | pGlu-Thr-Pro-Gln-Trp-Ala-Thr-Gly-His-Phe-Met-NH₂ | novoprolabs.com |

| Ranatensin-R | Rana rugosa | 17 | SNTALRRYNQWATGHFM | novoprolabs.com |

Further research has investigated the potency of ranatensin and its analogs in in vitro assays. For example, ranatensin-HL showed EC₅₀ values of 19.2 nM on rat urinary bladder smooth muscle and 5.4 nM on rat uterus smooth muscle mdpi.com. Its C-terminal decapeptide, ranatensin-HL-10, had EC₅₀ values of 63.8 nM and 70.9 nM on rat urinary bladder and uterus smooth muscles, respectively mdpi.com. Ranatensin-HLa demonstrated EC₅₀ values of 7.1 nM and 5.5 nM on rat bladder and uterus smooth muscles, respectively sci-hub.se.

Properties

CAS No. |

29451-71-6 |

|---|---|

Molecular Formula |

C61H84N16O13S |

Molecular Weight |

1281.5 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[3-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |

InChI |

InChI=1S/C61H84N16O13S/c1-32(2)50(60(89)66-30-49(80)70-45(27-37-29-64-31-67-37)58(87)73-43(25-35-13-8-7-9-14-35)57(86)71-40(52(63)81)22-24-91-6)75-53(82)34(5)68-56(85)44(26-36-28-65-39-16-11-10-15-38(36)39)74-54(83)42(18-20-47(62)78)72-59(88)46-17-12-23-77(46)61(90)51(33(3)4)76-55(84)41-19-21-48(79)69-41/h7-11,13-16,28-29,31-34,40-46,50-51,65H,12,17-27,30H2,1-6H3,(H2,62,78)(H2,63,81)(H,64,67)(H,66,89)(H,68,85)(H,69,79)(H,70,80)(H,71,86)(H,72,88)(H,73,87)(H,74,83)(H,75,82)(H,76,84)/t34-,40-,41?,42-,43-,44-,45-,46-,50?,51?/m0/s1 |

InChI Key |

AUOCWSNQHWTPIJ-CFWJHKRRSA-N |

SMILES |

CC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCC(=O)N6 |

Isomeric SMILES |

C[C@@H](C(=O)NC(C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)C(C(C)C)NC(=O)C6CCC(=O)N6 |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCC(=O)N6 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

XVPQWAVGHFM |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

pyro-Glu-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-amide pyroglutamyl-valyl-prolyl-glutaminyl-tryptophyl-alanyl-valyl-glycyl-histidyl-phenylalanyl-methionylamide ranatensin |

Origin of Product |

United States |

Historical Context and Discovery of Ranatensin

Isolation from Amphibian Skin (e.g., Rana pipiens)

The primary source for the initial isolation of ranatensin was the skin of the Northern Leopard Frog, Rana pipiens. nih.govnih.govpnas.org This common, widespread frog species is found across North America. amphibiaweb.orgherpconbio.org Amphibian skin is known to house a vast array of peptides that serve various biological functions. ebi.ac.uknih.gov The isolation process typically involves obtaining skin extracts from the frog, which are then subjected to various biochemical purification techniques to separate the individual peptide components. Early studies on vasoactive polypeptides from Rana pipiens skin led to the successful isolation and identification of ranatensin. nih.govnih.gov

Early Structural Characterization and Identification

Following its isolation, ranatensin was characterized as a potent undecapeptide, meaning it is composed of eleven amino acid residues. nih.gov Early structural elucidation determined its specific amino acid sequence and modifications. The peptide features a pyroglutamic acid (pGlu) at the N-terminus and an amidated C-terminus, which are common features among bombesin-like peptides. nih.govnih.govbiorunstar.com

The primary structure of ranatensin was identified as pGlu-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2. nih.govbiorunstar.com This distinct sequence allows it to be differentiated from other related peptides like bombesin (B8815690) and phyllolitorin (B10795356). pnas.org Initial characterization also involved bioassays to determine its physiological effects, such as its action on smooth muscle and blood pressure in various animal models, which helped to distinguish its activity profile from other known peptides of the time. nih.govnih.gov

Table 1: Chemical Properties of Ranatensin

| Property | Value |

|---|---|

| CAS Number | 29451-71-6 |

| Molecular Formula | C61H84N16O13S |

| Molecular Weight | 1281.5 g/mol |

| Peptide Length | 11 amino acids (Undecapeptide) |

| N-terminus | Pyroglutamic acid (pGlu) |

| C-terminus | Amidation (-NH2) |

Table 2: Amino Acid Sequence of Ranatensin

| Position | Three-Letter Code | One-Letter Code |

|---|---|---|

| 1 | pGlu | pE |

| 2 | Val | V |

| 3 | Pro | P |

| 4 | Gln | Q |

| 5 | Trp | W |

| 6 | Ala | A |

| 7 | Val | V |

| 8 | Gly | G |

| 9 | His | H |

| 10 | Phe | F |

| 11 | Met | M |

Molecular Classification and Phylogenetic Relationships

Position within the Bombesin-like Peptide Family

Ranatensin is classified as a member of the Bombesin-like peptide family. ebi.ac.ukwikipedia.orgexpasy.org This family is broadly categorized into groups based on their origin and structural similarities. In amphibians, three main subfamilies have been identified: the Bombesin (B8815690) group (including bombesin and alytesin), the Ranatensin group (including ranatensins, litorin, and Rohdei litorin), and the Phyllolitorin (B10795356) group (including Leu(8)- and Phe(8)-phyllolitorins). ebi.ac.ukwikipedia.orgexpasy.org In mammals and birds, two homologous peptides are known: gastrin-releasing peptide (GRP) and neuromedin B (NMB). ebi.ac.ukwikipedia.orgexpasy.org Ranatensin specifically falls within the Ranatensin group, which is distinct from the Bombesin and Phyllolitorin groups found in amphibians. ebi.ac.ukwikipedia.orgexpasy.org

Sequence Homology and Comparative Analysis with Bombesin and Other Bombesin-Related Peptides

Bombesin-like peptides, including ranatensin, are characterized by a conserved C-terminal region, typically with the structure -WAXGXXM-NH₂. mdpi.com However, they exhibit significant variability in their N-terminal sequences. mdpi.com The conserved C-terminal region is crucial for their biological activity. expasy.org

Ranatensin shares structural similarities with other members of the Bombesin-like peptide family, particularly in its C-terminal portion. mdpi.com A key difference lies in the penultimate amino acid residue in the C-terminal octapeptide. Ranatensin, along with phyllolitorin and litorin, typically has a phenylalanine (Phe) at this position, whereas bombesin and GRP have a leucine (B10760876) (Leu). mdpi.comjneurosci.org

Neuromedin B (NMB)

Neuromedin B (NMB) is the mammalian homolog of the amphibian ranatensin. researchgate.net NMB is a decapeptide that shares sequence homology with ranatensin. nih.govuni-freiburg.de The C-terminal 10-amino acids of ranatensin-HL, a ranatensin subfamily peptide, have been shown to be identical to the predicted mature Xenopus neuromedin B. mdpi.comresearchgate.netnih.gov This high degree of identity in the C-terminal region underscores the close evolutionary relationship and functional similarities between ranatensin and NMB. mdpi.comresearchgate.netnih.gov

Gastrin-Releasing Peptide (GRP)

Gastrin-Releasing Peptide (GRP) is another mammalian Bombesin-like peptide. ebi.ac.ukwikipedia.orgexpasy.org Unlike NMB and ranatensin, GRP has a leucine residue at the penultimate position in its C-terminal, similar to bombesin. jneurosci.org While both GRP and ranatensin belong to the broader Bombesin-like peptide family and interact with bombesin receptors, their distinct C-terminal structures contribute to differential binding affinities for receptor subtypes. mdpi.comguidetopharmacology.org GRP shows high homology with bombesin and alytesin. ehu.eus

Phyllolitorin

Phyllolitorin is an amphibian Bombesin-like peptide that belongs to a separate subfamily from ranatensin. ebi.ac.ukwikipedia.orgexpasy.org While both ranatensin and phyllolitorin are found in amphibian skin and share the conserved C-terminal motif of Bombesin-like peptides, they differ in their specific sequences. mdpi.comresearchgate.net The C-terminal sequence of phyllolitorin is characterized as GFF/LM-NH₂. researchgate.net Like ranatensin, phyllolitorin typically has a phenylalanine at the penultimate position in its C-terminal octapeptide. mdpi.com

Litorin

Litorin is another amphibian peptide that is classified within the Ranatensin subfamily. ebi.ac.ukwikipedia.orgexpasy.org Litorin, like ranatensin and NMB, has a phenylalanine as the penultimate residue in its C-terminal. jneurosci.org This shared characteristic distinguishes them from bombesin and GRP. jneurosci.org Litorin is an amphibian bombesin peptide derivative with an amino acid sequence similar to bombesin, specifically pGlu-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH₂. novopro.cn

Evolutionary Conservation and Divergence of Bombesin-Type Neuropeptide Systems

The bombesin-like peptides are characterized by a conserved C-terminal region, which is crucial for their interaction with receptors. mdpi.comnih.gov In amphibians, these peptides were initially classified into three subfamilies based on their C-terminal amino acids and pharmacological actions: the bombesin family (including bombesin and alytesin), the ranatensin family (including ranatensin and litorin), and the phyllolitorin family. ehu.eusresearchgate.netnih.gov

Mammalian counterparts to these amphibian peptides have been identified. Gastrin-releasing peptide (GRP) is considered a mammalian homolog of bombesin, while neuromedin B (NMB) is a mammalian homolog of ranatensin. ehu.eusnih.govoup.com These mammalian peptides are primarily found in the central nervous system and gastrointestinal tract, in contrast to the high concentrations of bombesin-like peptides found in amphibian skin secretions. mdpi.comnih.gov

Early studies suggested that GRP and NMB were the mammalian equivalents of bombesin. However, more recent research, including reverse-evolutionary studies considering species like Xenopus, suggests a more complex evolutionary relationship. researchgate.neteurekalert.orgbiorxiv.org Phylogenetic and synteny analyses indicate that GRP and bombesin genes may have evolved independently from a single ancestral homolog. eurekalert.orgbiorxiv.org The GRP system appears to be widely conserved among vertebrates, while the NMB/bombesin system has shown diversification in certain lineages, particularly in frog species. researchgate.neteurekalert.orgbiorxiv.org

The receptors for bombesin-like peptides are G protein-coupled receptors (GPCRs) and include three main subtypes in mammals: the neuromedin B receptor (BB1), the gastrin-releasing peptide receptor (BB2), and the bombesin receptor subtype 3 (BRS-3 or BB3). guidetopharmacology.org These receptors also show evolutionary conservation. Most gnathostomes (jawed vertebrates) possess orthologous genes for GRPR, NMBR, and BRS-3, suggesting their divergence into three branches in a vertebrate ancestor. researchgate.netnih.gov While GRPR and NMBR are widely conserved, BRS-3 has been found to be absent in certain lineages, such as teleost and cartilaginous fish. researchgate.netnih.gov The conservation of receptor sequences is notable, with high homology observed among mammals and between mammals and birds for GRP-R and NMB-R. ehu.eus

The discovery of bombesin-type neuropeptide signaling systems in non-chordate deuterostome invertebrates, such as the starfish Asterias rubens, indicates an ancient evolutionary origin for this system, potentially traceable back over 500 million years to a common ancestor of humans and echinoderms. pnas.orgbioengineer.orgnih.gov Phylogenetic analysis of peptide precursors supports the clustering of echinoderm BN-type precursors with chordate BN-type precursors, distinct from other peptide families. nih.gov This deep evolutionary connection highlights the conservation of fundamental mechanisms regulating processes like feeding behavior across vast evolutionary timescales. pnas.orgbioengineer.org

Data from phylogenetic analyses of bombesin-like peptide precursors and their receptors across different species provide detailed insights into these evolutionary relationships. For instance, analysis of precursor sequences shows how different subfamilies, including the ranatensin subfamily, relate to each other and to mammalian homologs. oup.comnih.gov

| Peptide Family | Representative Peptides (Amphibian) | Mammalian Homolog | C-terminal Signature |

| Bombesin Family | Bombesin, Alytesin | Gastrin-Releasing Peptide (GRP) | -Gly-His-Leu-Met-NH2 mdpi.com |

| Ranatensin Family | Ranatensin, Litorin | Neuromedin B (NMB) | -Gly-His-Phe-Met-NH2 mdpi.comnih.gov |

| Phyllolitorin Family | Phyllolitorin | (Mammalian homolog not yet fully characterized) oup.com | -Gly-Ser-Leu/Phe-Met-NH2 oup.com |

This table illustrates the classification of bombesin-like peptides based on their C-terminal structure and highlights the relationship between amphibian peptides like ranatensin and their mammalian counterparts. mdpi.comnih.govoup.com Further research continues to refine our understanding of the complex evolutionary history and diversification of this important neuropeptide system. researchgate.neteurekalert.orgbiorxiv.org

Molecular Biology and Biosynthesis of Ranatensin

Biosynthetic Precursor Structure and Proteolytic Processing

Ranatensin is synthesized from a larger prepropeptide precursor molecule. Research on related ranatensin peptides found in other frog species within the Ranidae family, such as ranatensin-HL and ranatensin-HLa from Hylarana latouchii, has provided valuable insights into the typical structure and processing of these precursors. mdpi.comnih.govresearchgate.net

The prepropeptide structure generally includes an N-terminal signal peptide, an N-terminal extension peptide, the sequence corresponding to the mature peptide, and a C-terminal extension peptide. mdpi.com The signal peptide plays a crucial role in directing the protein into the endoplasmic reticulum, a necessary step for its subsequent processing and secretion.

The conversion of the prepropeptide into the mature ranatensin peptide involves precise proteolytic cleavages carried out by propeptide convertases at specific amino acid sequences. For ranatensin-HL, cleavage at the C-terminus is reported to occur at dibasic amino acid sites, such as -KK-, which are common recognition sites for prohormone convertases. mdpi.com The N-terminus of ranatensin-HL, however, appears to be liberated through a chymotryptic-like cleavage. mdpi.com In contrast, the N-terminus of ranatensin-HLa is flanked by a typical convertase recognition site consisting of two arginine residues (Arg-Arg). researchgate.net These observed differences in cleavage sites suggest that distinct enzymes or regulatory mechanisms may be involved in processing different ranatensin variants across various species within the Ranidae family.

The size and the pattern of N-terminal processing of bombesin-related peptide precursors can vary significantly between different amphibian families, although they tend to be similar within the same family. mdpi.com For example, the precursor for ranatensin-HL is reported to be larger, comprising 125 amino acid residues, compared to the average size of approximately 80 residues observed for other bombesin-related peptide precursors in the Ranidae family. mdpi.com This larger size is attributed to a longer C-terminal extension peptide in the ranatensin-HL precursor. mdpi.com

Gene Expression and Transcriptional Regulation

The initial step in ranatensin production is the transcription of the gene that codes for its prepropeptide. Gene expression is a tightly controlled biological process that ensures peptides are produced at the correct time, in the appropriate tissues, and in the required quantities. nau.eduwikipedia.org Transcriptional regulation specifically governs the rate at which mRNA is synthesized from a gene. nau.eduwikipedia.org This process is influenced by various factors, including transcription factors that bind to specific regulatory DNA sequences like promoters and enhancers located near the gene. wikipedia.orgnih.gov

cDNA Cloning and Characterization of Prepropeptide Encoding Sequences

Molecular cloning techniques, particularly the Rapid Amplification of cDNA Ends (RACE) PCR, have been essential for obtaining the complete cDNA sequences that encode the biosynthetic precursors of ranatensin and related peptides found in amphibian skin secretions. mdpi.comnih.gov This method involves extracting mRNA from the relevant tissue, converting it into cDNA using reverse transcriptase, and then employing PCR with specific primers to amplify the full coding sequence of the prepropeptide. mdpi.comnih.govnih.gov

Analysis of the cloned cDNA sequences allows scientists to determine the amino acid sequence of the prepropeptide. Bioinformatic tools, such as NCBI-BLAST, are used to compare these sequences to known peptide sequences and identify regions of homology. mdpi.comnih.gov For instance, the nucleotide and amino acid sequences of the ranatensin-HL precursor exhibit a high degree of identity with the bombesin (B8815690) precursor found in Rana catesbeiana. mdpi.com Similarly, the open-reading frame of ranatensin-HLa shows significant sequence homology with bombesin-like peptide precursors from Odorrana grahami and Odorrana schmackeri. nih.gov These homologies suggest that these peptides share a common evolutionary origin.

The characterization of cloned cDNA sequences also provides detailed information about the different functional regions within the prepropeptide, including the predicted signal peptide, the mature peptide sequence, and the sites where proteolytic cleavage occurs. mdpi.comnih.gov This information is critical for understanding the post-translational processing events that lead to the formation of the mature peptide.

Analysis of Gene Synteny in Amphibians

The study of gene synteny, which refers to the conservation of gene order on chromosomes, offers valuable insights into the evolutionary history of genes and the relationships between different species. Analyzing the gene synteny surrounding the genetic loci for bombesin-related peptides, including ranatensin, in various amphibian species helps to elucidate the evolutionary trajectory of this peptide family. Comparative studies of gene synteny around the neuromedin B (NMB)/bombesin gene in amphibian genomes have been conducted. nih.govharvard.eduresearchgate.net

Research indicates that the gene synteny around the NMB/bombesin gene is highly conserved across vertebrates, suggesting that bombesin in frogs and NMB in other vertebrates are orthologous genes, meaning they evolved from a common ancestral gene. nih.gov Within amphibians, the bombesin clade, which includes ranatensin, and the NMB clade have been identified. nih.gov Species like Xenopus tropicalis and Nanorana parkeri possess a single bombesin gene, while Xenopus laevis has this gene on two different chromosomes (L and S) but lacks genes belonging to the NMB group. nih.gov This suggests a process of divergence and specialization within the bombesin-like peptide family during amphibian evolution.

Cellular Mechanisms of Ranatensin Biosynthesis

The cellular synthesis of ranatensin follows the general pathway utilized for secreted peptides. The prepropeptide is initially synthesized by ribosomes in the cytoplasm and then enters the endoplasmic reticulum, guided by the signal peptide. Within the endoplasmic reticulum, the signal peptide is cleaved off, resulting in the propeptide. This propeptide is then transported to the Golgi apparatus for further modifications.

A crucial step in producing mature ranatensin is the proteolytic cleavage of the propeptide by proprotein convertases within secretory vesicles. mdpi.comresearchgate.netwikipedia.org These enzymes specifically recognize and cleave at particular amino acid sequences flanking the mature peptide sequence. mdpi.comresearchgate.net Following cleavage, the mature peptide is stored in secretory granules. In amphibians, these granules are typically located in specialized skin glands, enabling the secretion of the peptides. If the mature peptide is C-terminally amidated, as indicated by the -NH2 group in ranatensin-HL, this post-translational modification is catalyzed by peptidylglycine alpha-amidating monooxygenase, usually acting on a glycine (B1666218) residue positioned at the C-terminus of the cleavage site. mdpi.com

While the precise cellular machinery and regulatory factors governing ranatensin biosynthesis and secretion in amphibian skin glands are still subjects of ongoing research, the general principles of peptide hormone biosynthesis are understood to be applicable.

Receptor Pharmacology and Molecular Mechanisms of Action

Ranatensin Receptor Binding Profiles

Ranatensin exhibits binding activity across different receptor families, with notable interactions observed with bombesin (B8815690) receptor subtypes and dopamine (B1211576) receptors. encyclopedia.pubnih.gov

Bombesin Receptor Subtypes (e.g., BB1, BB2, Gastrin-Releasing Peptide Receptor (GRP-R), Neuromedin B Receptor (NMB-R))

Ranatensin is classified within the ranatensin subfamily of bombesin-like peptides, which are differentiated by their C-terminal amino acid sequences and receptor selectivity. mdpi.com The bombesin receptor family includes several subtypes: the gastrin-releasing peptide receptor (GRP-R or BB2), which preferentially binds GRP; the neuromedin B receptor (NMB-R or BB1), which prefers neuromedin B; bombesin receptor subtype 3 (BRS-3 or BB3); and bombesin receptor subtype 4 (BB4), found in amphibians. tandfonline.comsemanticscholar.orgresearchgate.netnih.govufrgs.br While ranatensin is related to neuromedin B in terms of C-terminal homology, indicating potential interaction with the NMB-R (BB1) mdpi.com, the literature primarily highlights its activity in other systems, particularly dopamine receptors.

Dopamine Receptor Interactions (e.g., D1R, D2R)

Studies have described ranatensin as having activity at the dopamine D2 receptor (D2R). encyclopedia.pubmdpi.com Research examining ranatensin's affinity and potency to dopamine D1 receptor (D1R) and D2R subtypes in rat brain and spinal cord homogenates demonstrated higher selectivity for D2R compared to D1R. mdpi.comnih.gov

Mu-Opioid Receptor (MOR) Interactions (e.g., in Hybrid Peptide Constructs)

Ranatensin itself does not appear to bind to the mu-opioid receptor (MOR). mdpi.com However, ranatensin pharmacophores have been incorporated into hybrid peptide constructs, such as LENART01, which combine elements of dermorphin (B549996) (a selective MOR agonist) and ranatensin. encyclopedia.pubmdpi.com These hybrid peptides have shown binding and activation of both MOR and D2R. encyclopedia.pubmdpi.com

Quantitative Receptor Binding and Functional Assay Parameters (e.g., IC50, Kd, EC50 values)

Quantitative studies have provided parameters such as IC50 and EC50 values to characterize ranatensin's binding affinity and functional potency at specific receptors. In rat brain membranes, ranatensin showed an IC50 of 12.69 nM ± 1.21 for DRD2, while the IC50 for DRD1 was > 10,000 nM. mdpi.comnih.gov In rat spinal cord homogenates, the IC50 for DRD2 was 48.78 nM ± 1.15, and for DRD1, it was > 10,000 nM. mdpi.comnih.gov Functional assays using [³⁵S]GTPγS binding in rat brain and spinal cord membrane homogenates assessed ranatensin's potency and efficacy at DRD2. The maximal G-protein efficacy (Emax) was 124.1% ± 1.9% in the brain and 119.8% ± 1.3% in the spinal cord. nih.gov The potency (log EC50) was -7.735 ± 0.224 M in the brain and -6.108 ± 0.254 M in the spinal cord. nih.gov

| Receptor Subtype (Species) | Assay Type | Parameter | Value (nM) | Reference |

| Dopamine D2 Receptor (Rat brain) | Radioligand Binding | IC50 | 12.69 ± 1.21 | mdpi.comnih.gov |

| Dopamine D1 Receptor (Rat brain) | Radioligand Binding | IC50 | > 10,000 | mdpi.comnih.gov |

| Dopamine D2 Receptor (Rat spinal cord) | Radioligand Binding | IC50 | 48.78 ± 1.15 | mdpi.comnih.gov |

| Dopamine D1 Receptor (Rat spinal cord) | Radioligand Binding | IC50 | > 10,000 | mdpi.comnih.gov |

| Dopamine D2 Receptor (Rat brain) | [³⁵S]GTPγS Binding | log EC50 | -7.735 ± 0.224 M | nih.gov |

| Dopamine D2 Receptor (Rat spinal cord) | [³⁵S]GTPγS Binding | log EC50 | -6.108 ± 0.254 M | nih.gov |

*Note: log EC50 values are presented in Molar.

Receptor Agonism and Antagonism Studies

Ranatensin has demonstrated agonist behavior at the dopamine D2 receptor. mdpi.comnih.gov Studies involving the selective D2R antagonist risperidone (B510) showed that it could reduce the stimulation induced by ranatensin to basal activity in both rat brain and spinal cord, supporting ranatensin's agonist action at D2R. nih.gov Early studies also suggested ranatensin might act as a DRD2 receptor antagonist, as sulpiride, a DRD2 antagonist, attenuated ranatensin-induced antinociceptive effects in vivo. mdpi.com This suggests a complex interaction profile that may warrant further investigation.

Receptor Selectivity Investigations

Investigations into ranatensin's receptor selectivity have primarily highlighted its preference for the dopamine D2 receptor over the D1 receptor. mdpi.comnih.gov In rat brain membranes and spinal cord homogenates, ranatensin consistently showed significantly lower IC50 values for D2R binding compared to D1R, indicating higher affinity and selectivity for the D2 subtype. mdpi.comnih.gov While ranatensin is a bombesin-like peptide, its interaction profile with specific bombesin receptor subtypes (BB1, BB2, BRS-3) in a quantitative manner is less extensively documented in the provided search results compared to its dopaminergic activity. However, its classification within the ranatensin subfamily suggests a potential preference for the NMB-R (BB1). mdpi.com

Post-Receptor Signal Transduction Pathways

Upon binding to its target receptors, ranatensin triggers various intracellular signaling cascades. These pathways involve a complex interplay of proteins and second messengers that relay the signal from the activated receptor on the cell surface to downstream cellular machinery wikipedia.org.

G Protein Coupling Mechanisms (e.g., Gq/11, G12/13)

G protein-coupled receptors (GPCRs), including bombesin receptors and dopamine receptors, mediate their effects by coupling to heterotrimeric G proteins wikipedia.orgpsu.edu. These G proteins consist of alpha (α), beta (β), and gamma (γ) subunits. Upon receptor activation, the G protein exchanges GDP for GTP, leading to the dissociation of the Gα subunit from the Gβγ dimer. Both the activated Gα subunit and the Gβγ dimer can then interact with various downstream effector molecules, initiating distinct signaling pathways wikipedia.org.

Bombesin receptors, which are targets of ranatensin, are known to couple to G proteins, including the Gq/11 family guidetopharmacology.org. Activation of Gq/11 typically leads to the activation of Phospholipase C (PLC) mdpi.combionavis.com. GPCRs can also couple to other G protein families, such as Gi/o and G12/13, leading to diverse downstream effects mdpi.comelifesciences.orgnih.govbiorxiv.org. While specific details regarding ranatensin's coupling to G12/13 are less extensively documented than its interaction with Gq/11 via bombesin receptors, the promiscuity of GPCR coupling suggests potential interactions with multiple G protein subtypes depending on the receptor and cellular context elifesciences.orgbiorxiv.org.

Activation of Tyrosine Kinase Cascades

Activation of GPCRs, including those potentially targeted by ranatensin, can lead to the activation of various intracellular tyrosine kinases guidetopharmacology.orgwikipedia.orgwikipedia.org. Tyrosine kinases are enzymes that phosphorylate tyrosine residues on other proteins, serving as crucial regulatory switches in many cellular processes, including signal transduction, cell growth, and differentiation wikipedia.orgnih.gov. This activation can occur through several mechanisms, including direct interaction with G protein subunits or indirectly through the activation of other signaling molecules wikipedia.orgnih.gov. Research indicates that bombesin receptor activation can result in the activation of numerous tyrosine kinases guidetopharmacology.org.

Epidermal Growth Factor Receptor (EGFR) Transactivation

A significant downstream effect of activating certain GPCRs, including bombesin receptors, is the transactivation of Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) guidetopharmacology.orgtandfonline.comscispace.com. Transactivation refers to the indirect activation of an RTK by a signaling pathway initiated by a different type of receptor, such as a GPCR wikipedia.orgresearchgate.net. This process often involves a complex series of events, potentially including the release of EGFR ligands or the involvement of intracellular kinases like Src tandfonline.comresearchgate.net. Bombesin receptor activation has been shown to lead to the transactivation of the EGFR receptor in various tumor cells guidetopharmacology.orgtandfonline.com.

Involvement of Phospholipase C, Src Kinases, Matrix Metalloproteinases, and Reactive Oxygen Species Pathways

Activation of GPCRs coupled to Gq/11 typically leads to the activation of Phospholipase C (PLC) mdpi.combionavis.com. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) khanacademy.org. IP3 mobilizes intracellular calcium, while DAG activates Protein Kinase C (PKC) researchgate.netkhanacademy.org.

Src kinases, a family of non-receptor tyrosine kinases, play a significant role in signal transduction downstream of many receptors, including GPCRs and RTKs researchgate.netnih.gov. They can be activated through various mechanisms and are involved in processes like cell growth, adhesion, and migration researchgate.net. Src kinases have been implicated in the transactivation of EGFR and can influence the activity of other downstream signaling molecules researchgate.netresearchgate.net.

Matrix Metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix d-nb.info. Their activity can be regulated by various signaling pathways, including those activated by GPCRs and involving molecules like PKC and Reactive Oxygen Species (ROS) d-nb.info. ROS, highly reactive molecules, can act as second messengers in various signaling pathways and have been shown to influence the activity of kinases like Src and the expression of MMPs nih.govd-nb.infomdpi.com. Pathways involving Phospholipase C, Src kinases, Matrix Metalloproteinases, and Reactive Oxygen Species are interconnected and contribute to the diverse cellular responses initiated by receptor activation researchgate.netd-nb.infomdpi.com.

Dopamine Receptor-Mediated Signaling (e.g., PKA/p38 Pathway)

Beyond its interaction with bombesin receptors, ranatensin has also been shown to interact with dopamine receptors, particularly the dopamine D2 receptor (D2R) mdpi.comresearchgate.netmdpi.com. Dopamine receptors are GPCRs and are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which typically couple to Gs and Gi/o proteins, respectively psu.edumdpi.com.

Activation of D2-like receptors, which generally couple to Gi/o, leads to the inhibition of adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP) psu.edu. This, in turn, affects the activity of Protein Kinase A (PKA), a key downstream effector of cAMP psu.edumdpi.com. The PKA pathway is involved in regulating numerous cellular processes, including the activity of other kinases like p38 Mitogen-Activated Protein Kinase (p38 MAPK) psu.edumdpi.comresearchgate.netnih.gov. Studies have indicated that dopamine receptor activation can influence the PKA/p38 signaling pathway researchgate.netresearchgate.netnih.gov. Research into ranatensin's interaction with dopamine receptors suggests a potential influence on these dopamine receptor-mediated signaling cascades, including the PKA/p38 pathway, although the precise mechanisms and functional consequences are still under investigation mdpi.comresearchgate.net.

Receptor Modulation Dynamics

The interaction of ranatensin with its receptors, and the subsequent signal transduction, are subject to dynamic modulation. This can involve changes in receptor expression levels, receptor desensitization, internalization, and downstream signaling pathway feedback mechanisms nih.gov. The duration and intensity of the cellular response are influenced by these dynamic processes. While the specific modulation dynamics of ranatensin's interaction with its various receptors are an area of ongoing research, the general principles of GPCR and RTK modulation apply, involving mechanisms that regulate receptor availability and signaling efficiency over time nih.gov. Studies investigating hybrid peptides incorporating ranatensin have also explored receptor binding and functional activity, providing insights into the pharmacological profiles and potential modulation of receptor interactions mdpi.comencyclopedia.pubresearchgate.netmdpi.com.

Compound Table

| Compound Name | PubChem CID |

| Ranatensin | 22146595 |

Data Tables

Based on the search results, specific quantitative data on ranatensin's interaction with dopamine receptors is available:

| Receptor Subtype | IC50 (nM) in Rat Brain Membranes | IC50 (nM) in Rat Spinal Cord Homogenates |

| DRD1 | > 10000 | > 10000 |

| DRD2 | 12.69 ± 1.21 | 48.78 ± 1.15 |

Data derived from binding affinity studies of Ranatensin to Dopamine DRD1 and DRD2 Receptors mdpi.com.

Receptor Phosphorylation

Receptor phosphorylation is a critical regulatory mechanism that modulates the activity and trafficking of GPCRs, including bombesin receptors. Following agonist activation, bombesin receptors, particularly the BB2 subtype, undergo phosphorylation at serine and threonine residues, predominantly located in the carboxyl terminus of the receptor nih.gov. This phosphorylation is primarily mediated by G protein-coupled receptor kinases (GRKs) nih.govnih.gov. GRKs are a family of serine-threonine kinases that preferentially phosphorylate agonist-occupied receptors, a process that is crucial for initiating homologous desensitization nih.govnih.govwikipedia.org.

In addition to GRKs, second messenger-activated kinases, such as PKC, which is activated downstream of the Gq/11 pathway, can also contribute to bombesin receptor phosphorylation nih.gov. However, studies on the BB2 receptor have indicated that agonist-induced phosphorylation occurs at different sites compared to phosphorylation induced by agents like phorbol (B1677699) esters (which activate PKC), suggesting distinct roles or mechanisms for different kinases nih.gov. Agonist-induced BB2 receptor phosphorylation by bombesin/GRP specifically targets serine/threonine residues and does not appear to involve tyrosine phosphorylation nih.gov. Phosphorylation by GRKs increases the affinity of the receptor for arrestin proteins, which are key players in desensitization and internalization nih.govwikipedia.org.

Receptor Internalization and Recycling

Agonist-induced internalization is a rapid process that removes activated receptors from the cell surface, thereby attenuating signaling. Bombesin receptors, including the BB1 subtype, are known to undergo rapid internalization upon agonist activation nih.gov. Studies have shown that both human and rat BB1 receptors are rapidly internalized, leading to the sequestration of a significant percentage of bound ligand nih.gov.

Receptor internalization is typically mediated by the binding of β-arrestin to the phosphorylated receptor nih.govplos.org. β-arrestin then directs the receptor towards clathrin-coated pits, which are specialized regions of the plasma membrane that bud off to form clathrin-coated vesicles, internalizing the receptor-ligand complex plos.org.

Once internalized, receptors are transported to early endosomes plos.orgnih.gov. From the early endosomes, internalized receptors can follow different trafficking pathways. They can be sorted for degradation in lysosomes, a process that contributes to receptor down-regulation, or they can be recycled back to the plasma membrane plos.orgnih.govumn.eduresearchgate.net. Receptor recycling involves trafficking through the endocytic recycling compartment (ERC) before returning to the cell surface researchgate.net. The balance between degradation and recycling determines the rate at which functional receptors are replenished on the cell surface and is a key factor in regulating the duration and magnitude of cellular responses to agonists.

Receptor Down-regulation and Desensitization

Prolonged exposure to an agonist like Ranatensin can lead to a reduced cellular response, a phenomenon known as desensitization and down-regulation umn.eduumn.edunih.govnih.gov. Desensitization is a rapid process, occurring within minutes of agonist exposure, and can involve the uncoupling of the receptor from its associated G protein, often as a consequence of phosphorylation wikipedia.orgumn.eduumn.edunih.gov. This uncoupling reduces the receptor's ability to activate downstream signaling pathways even when the agonist is still bound. Homologous desensitization specifically refers to the desensitization of a receptor in response to stimulation by its own agonist wikipedia.org.

Down-regulation, in contrast, is a slower process that occurs over hours to days of sustained agonist stimulation umn.eduumn.edunih.gov. It is characterized by a decrease in the total number of receptors expressed on the cell surface and/or within the cell umn.eduumn.edunih.gov. Receptor down-regulation often results from increased internalization followed by the trafficking of receptors to lysosomes for degradation umn.edunih.govnih.gov. While desensitization can occur without a change in receptor number, down-regulation directly reduces the availability of receptors for agonist binding and signaling, leading to a more prolonged reduction in cellular responsiveness umn.edu. The mechanisms underlying receptor down-regulation can involve an accelerated rate of receptor degradation, a decreased rate of receptor synthesis, or a combination of both nih.gov.

Physiological and Cellular Effects in Preclinical Models

Cardiovascular System Modulations in Experimental Animal Models

The cardiovascular effects of Ranatensin exhibit significant variability across different animal species and are influenced by the baseline blood pressure of the subject. wikipedia.orgnih.gov

In experimental models such as dogs and rabbits, Ranatensin administration leads to an increase in blood pressure. wikipedia.orgnih.gov Similarly, in rats with low basal blood pressure, Ranatensin induces a hypertensive response. wikipedia.orgnih.gov This pressor effect suggests a vasoconstrictive action of the peptide in these specific physiological contexts.

Conversely, in monkeys, Ranatensin administration results in a decrease in blood pressure. wikipedia.orgnih.gov A similar hypotensive effect is observed in rats that present with high basal blood pressure. wikipedia.orgnih.gov This indicates that the peptide can also induce vasodilation under certain conditions.

Cardiovascular Actions of Ranatensin in Different Animal Models

| Animal Model | Basal Blood Pressure | Effect of Ranatensin |

|---|---|---|

| Dog | Not Specified | Hypertensive |

| Rabbit | Not Specified | Hypertensive |

| Rat | Low | Hypertensive |

| Monkey | Not Specified | Hypotensive |

| Rat | High | Hypotensive |

The dual actions of Ranatensin on blood pressure are attributed to distinct underlying mechanisms. The hypertensive effect observed in dogs and rabbits is suggested to be a result of direct peripheral vasoconstriction. wikipedia.org In rats, the pressor response is linked, at least in part, to the release of noradrenaline from peripheral sympathetic nerve endings. wikipedia.org Noradrenaline, a potent vasoconstrictor, contributes to the observed increase in blood pressure.

Smooth Muscle Contractility

Ranatensin has been shown to directly influence the contractility of various smooth muscle tissues in preclinical studies.

Direct studies on the effect of Ranatensin on rat urinary bladder smooth muscle are not extensively available. However, as Ranatensin is a member of the bombesin-like peptide family, its effects can be inferred from the actions of related peptides like Bombesin (B8815690), Neuromedin B (NMB), and Gastrin-releasing peptide (GRP). wikipedia.org In vivo studies in rats have shown that activation of bombesin receptors by NMB and GRP can increase the frequency of micturition and the amplitude of bladder contractions. researchgate.net Centrally administered bombesin in rats has been observed to induce frequent urination by shortening the intercontraction intervals of the bladder. nih.govnih.gov These findings suggest that bombesin-like peptides, as a class, facilitate neurogenic bladder contractions. researchgate.net

In isolated rat uterus preparations, Ranatensin has been demonstrated to induce rhythmic contractions. nih.govnih.gov This direct stimulatory effect on the uterine smooth muscle highlights another aspect of its physiological activity.

Effects of Ranatensin on Smooth Muscle Contractility

| Tissue | Animal Model | Effect |

|---|---|---|

| Urinary Bladder Smooth Muscle (inferred from bombesin-like peptides) | Rat | Increased contraction frequency and amplitude |

| Uterus Smooth Muscle | Rat | Induction of rhythmic contractions |

Nociception and Pain Modulatory Effects in Animal Models

While research on the direct antinociceptive properties of Ranatensin alone is limited, studies on hybrid peptides incorporating Ranatensin have demonstrated notable analgesic effects in murine models. A rationally designed hybrid peptide, LENART01, which combines a pharmacophore from dermorphin (B549996) with one from Ranatensin, has been shown to exhibit significant antinociceptive and antimicrobial properties nih.gov. In preclinical evaluations, LENART01 displayed a favorable behavioral profile following subcutaneous administration in mice, resulting in less sedation and fewer motor impairments compared to morphine nih.gov.

The analgesic effects associated with Ranatensin appear to be linked to its interaction with the dopaminergic system. Research has demonstrated that Ranatensin exhibits an affinity for dopamine (B1211576) D2 receptors (D2R) nih.gov. Specifically, studies have indicated that Ranatensin was able to induce D2R-dependent antinociception following intracerebroventricular (i.c.v.) administration in mice nih.gov. This finding is significant as dopaminergic neurotransmission plays a central role in modulating pain perception and natural analgesia within key supraspinal regions of the brain nih.gov. The interaction with D2R suggests a mechanism by which Ranatensin can modulate central nociception, contributing to its pain-relieving effects observed in preclinical models nih.gov. Furthermore, it has been noted that the dopaminergic activity of the Ranatensin-containing hybrid peptide LENART01 may be related to its failure to induce a withdrawal syndrome in mice, highlighting a potential advantage over traditional opioids nih.gov.

Angiotensin-Converting Enzyme (ACE) Inhibitory Activity

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its inhibition is a key strategy in managing hypertension wikipedia.orgresearchgate.netnih.gov. Angiotensin-converting enzyme (ACE) is a central component of this system nih.gov. Despite the extensive research into peptides with ACE inhibitory activity, a review of the available scientific literature provides no direct evidence that Ranatensin possesses ACE inhibitory activity. Studies on various peptide inhibitors exist, but Ranatensin is not identified among them wikipedia.orgresearchgate.netnih.govnih.govresearchgate.net.

Antimicrobial and Antifungal Activities

This hybrid compound, LENART01, demonstrated potent antibacterial activity against several strains of Escherichia coli (R2, R3, and R4) that differ in their lipopolysaccharide (LPS) structure mdpi.com. The minimum inhibitory concentrations (MICs) for these strains were found to be in the range of 0.782–1.070 μg/mL mdpi.com. These findings suggest that while the activity of Ranatensin alone is uncharacterized, it can function as a component of a larger, bactericidal peptide mdpi.com. No studies were found describing any antifungal activity for Ranatensin or its hybrids nih.govresearchgate.netnih.govmdpi.commdpi.com.

Gastrointestinal Secretion Regulation (e.g., Gastrin Release)

Ranatensin has been identified as a regulator of gastrointestinal secretions in preclinical animal models. In a study involving dogs with chronic gastric fistulas, intravenous infusion of Ranatensin was shown to stimulate the release of gastrin, a key peptide hormone that regulates gastric acid secretion.

In this model, the basal gastrin levels were 8 ± 2 fmol/ml. Following the infusion of Ranatensin, a peak increment of 22 ± 6 fmol/ml in plasma gastrin was observed. This effect was compared to other bombesin-like peptides, with bombesin nonapeptide causing a significantly greater release.

| Compound | Basal Gastrin Level (fmol/ml) | Peak Gastrin Increment (fmol/ml) |

|---|---|---|

| Control | 8 ± 2 | N/A |

| Ranatensin | 8 ± 2 | 22 ± 6 |

| Litorin | 8 ± 2 | 18 ± 4 |

| Bombesin Nonapeptide (B9) | 8 ± 2 | 95 ± 16 |

| Protein Meal | 8 ± 2 | 39 ± 5 |

Pancreatic Cellular Effects

Ranatensin demonstrates specific effects on pancreatic cells, influencing both endocrine secretions and the viability of cancer cell lines.

In a study conducted in dogs, intravenous administration of Ranatensin stimulated the secretion of pancreatic polypeptide (PP). Starting from a basal plasma PP level of 38 ± 12 fmol/ml, Ranatensin infusion produced a peak increment of 98 ± 11 fmol/ml.

| Compound | Basal Pancreatic Polypeptide (PP) Level (fmol/ml) | Peak PP Increment (fmol/ml) |

|---|---|---|

| Control | 38 ± 12 | N/A |

| Ranatensin | 38 ± 12 | 98 ± 11 |

| Litorin | 38 ± 12 | 137 ± 36 |

| Bombesin Nonapeptide (B9) | 38 ± 12 | 600 ± 50 |

| Protein Meal | 38 ± 12 | 305 ± 58 |

Furthermore, Ranatensin has been investigated for its effects on various pancreatic cancer cell lines. Studies have shown that its impact on cell viability is time-dependent. For instance, treatment of PANC-1, BxPC-3, and Capan-1 cancer cells with Ranatensin for 24 hours resulted in lower viability compared to untreated cells. However, this effect was not sustained, as longer incubation periods of 48 and 72 hours led to an increase in cell viability compared to the untreated controls.

Impact on Pancreatic Cancer Cell Lines Expressing Dopamine Receptors

Ranatensin, a naturally occurring bombesin-like peptide, has been evaluated for its anticancer activity against various pancreatic cancer cell lines. nih.gov Studies have specifically investigated its effects on cell lines known to express dopamine D2 receptors (DRD2), given the emerging role of the dopaminergic system in cancer progression. nih.govnih.gov

Research on three different human pancreatic cancer cell lines—PANC-1, BxPC-3, and Capan-1—revealed that the effect of Ranatensin on cell viability was time-dependent. nih.gov Treatment with Ranatensin for 24 hours resulted in a decrease in the viability of the cancer cells compared to untreated cells. nih.gov However, this inhibitory effect was not sustained, as prolonged incubation for 48 and 72 hours led to a significant increase in the viability of PANC-1, BxPC-3, and Capan-1 cells when compared to the untreated controls. nih.gov The study also indicated that the peptide's effect was not dependent on its concentration. nih.gov

Interestingly, while dopamine receptors are present in these pancreatic cancer cell lines, the research concluded that Ranatensin's impact on the cells was not correlated with the expression level of the DRD2 receptor. nih.gov This finding suggests that Ranatensin likely affects pancreatic cancer cells through alternative receptor pathways, rather than directly through the dopamine D2 receptors. nih.gov Despite this, the peptide is considered a potential therapeutic agent in cancers where DRD2 antagonism is beneficial for producing antitumor effects. nih.gov

Table 1: Effect of Ranatensin on the Viability of Pancreatic Cancer Cell Lines

| Cell Line | Incubation Time (hours) | Effect on Viability |

|---|---|---|

| PANC-1 | 24 | Decreased |

| 48 | Increased | |

| 72 | Increased | |

| BxPC-3 | 24 | Decreased |

| 48 | Increased | |

| 72 | Increased | |

| Capan-1 | 24 | Decreased |

| 48 | Increased |

Bombesin Receptor Involvement in Pancreatic Cellular Responses

Ranatensin belongs to the bombesin family of peptides. wikipedia.org The cellular actions of these peptides are mediated by specific G protein-coupled receptors, primarily the gastrin-releasing peptide receptor (GRP-R) and the neuromedin B receptor (NMB-R). biorxiv.org Pancreatic tissue, including pancreatic cancer cells, is known to be rich in GRP-receptors. nih.govfrontiersin.org

Studies on guinea pig pancreatic acinar cells have demonstrated the presence of a single class of high-affinity binding sites for bombesin and related peptides, like litorin. nih.govpnas.org These receptors are involved in mediating physiological responses such as amylase secretion. nih.gov Research has shown a direct correlation between the ability of bombesin-like peptides to bind to these receptors and their potency in stimulating pancreatic secretion. nih.gov

Ranatensin has been shown to interact with these receptors. In studies characterizing the murine pancreatic receptor for GRP and bombesin, Ranatensin was effective in competing with and blocking the binding of radiolabeled GRP to these receptors. nih.gov Furthermore, it has been noted that Ranatensin exhibits an affinity for GRP-receptors that is equal to that of GRP itself. nih.gov This indicates that the effects of Ranatensin on pancreatic cells are likely mediated through its interaction with the bombesin receptor family, particularly the GRP-receptor, which is overexpressed in various cancers, including pancreatic cancer. nih.govmdpi.com The activation of these receptors typically stimulates phospholipase C, leading to downstream signaling cascades. nih.gov

Table 2: Ranatensin Interaction with Bombesin/GRP Receptors in Pancreatic Cells

| Receptor Type | Finding | Implication |

|---|---|---|

| Gastrin-Releasing Peptide Receptor (GRP-R) | Ranatensin has an equal affinity for GRP-R as GRP. nih.gov | Suggests Ranatensin is a potent ligand for this receptor. |

Other Central Nervous System and Behavioral Effects (e.g., Scratching Behavior)

The central nervous system (CNS) effects of Ranatensin are understood primarily through its classification as a bombesin-like peptide. Bombesin and its relatives are known to be potent inducers of specific behaviors when administered centrally in preclinical models. nih.govnih.gov

One of the most well-documented behavioral effects is excessive grooming, and more specifically, intense scratching. nih.gov Studies involving the intracerebroventricular administration of bombesin and ten related peptides in rats demonstrated that all tested peptides elicited this behavior. nih.gov Bombesin itself was found to be the most potent and long-lasting inducer of scratching. nih.gov This scratching response is considered a specific behavior commonly induced by the bombesin family of peptides. nih.gov

Bombesin is proposed to be a pruritogenic (itch-inducing) agent, causing significant scratching activity in rodents. nih.gov The itch sensation is mediated through bombesin receptors, such as the GRP receptor (GRPr), which plays a crucial role in transmitting itch signals in the spinal cord. biorxiv.orgnih.gov Given that Ranatensin is structurally and functionally related to bombesin and interacts with the same class of receptors, it is implicated in producing similar central effects, including the potent induction of scratching behavior. nih.govwikipedia.org

Structure Activity Relationship Sar Investigations of Ranatensin and Analogues

Identification of Critical Amino Acid Residues for Receptor Affinity and Biological Activity

Identifying critical amino acid residues is a key aspect of ranatensin SAR. Studies on bombesin-related peptides, to which ranatensin belongs, indicate the importance of specific residues within the conserved C-terminal region for biological activity. The C-terminus of ranatensin is characterized by the sequence Gly-His-Phe-Met-NH₂. researchgate.netmdpi.com Research on bombesin (B8815690)/GRP analogues highlights that residues such as Tryptophan (Trp) and Histidine (His) in the C-terminal portion are essential for biological activity. nih.gov Given the conserved nature of the C-terminal sequence among ranatensin subfamily peptides, the His and Phe residues in ranatensin are likely critical for its interaction with target receptors, such as bombesin receptor subtypes (BB₁ and BB₂) and potentially the dopamine (B1211576) D2 receptor, with which ranatensin has shown activity. researchgate.netmdpi.comencyclopedia.pubguidetopharmacology.org The conserved Trp residue found in the broader family of bombesin-related peptides is also expected to play a crucial role in ranatensin's activity. mdpi.comnih.gov

Influence of N-terminal and C-terminal Modifications on Peptide Potency and Selectivity

Modifications at the N-terminal and C-terminal ends of peptide sequences can significantly impact their potency, selectivity, and metabolic stability. researchgate.netnih.gov For ranatensin and its analogues, alterations at these termini have been explored to modulate their pharmacological properties. The C-terminal amidation (presence of -NH₂) is a common feature in many biologically active peptides, including ranatensin, and is often essential for full potency. researchgate.netmdpi.com Studies on bombesin analogues suggest that while the two C-terminal amino acids may not be strictly necessary for receptor binding, they are important for receptor activation and internalization. tum.de Disrupting the C-terminus can lead to the development of antagonists. tum.de

N-terminal modifications or extensions, such as the addition of a pyroglutamyl residue at the N-terminus of naturally occurring ranatensin, can influence peptide stability and receptor interaction. researchgate.net The creation of hybrid peptides, like LENART01 which incorporates a dermorphin (B549996) N-terminus and a modified ranatensin C-terminus, demonstrates how N-terminal modifications can be used to combine the pharmacophores of different peptides, resulting in compounds with dual receptor activity and altered pharmacological profiles. encyclopedia.pubresearchgate.net The specific sequence of amino acids attached to the conserved C-terminal GHFM-NH₂ sequence is a distinguishing feature among ranatensin subfamily peptides and contributes to their receptor-selective responses. researchgate.net

Synthesis and Evaluation of Ranatensin Analogues for Structure-Function Correlations

The synthesis and evaluation of ranatensin analogues are fundamental approaches to establishing structure-function correlations. By systematically modifying the amino acid sequence or incorporating non-natural amino acids, researchers can probe the structural requirements for activity and affinity at target receptors.

For example, ranatensin-HL, a tridecapeptide from Hylarana latouchii with a C-terminal sequence identical to Xenopus neuromedin B and homologous to ranatensin, and its C-terminal decapeptide (ranatensin-HL-10) have been synthesized and evaluated. researchgate.netmdpi.com These studies showed that both the full-length peptide and the truncated C-terminal decapeptide evoked similar myotropic effects on smooth muscle preparations, indicating that the essential structural information for this activity resides within the C-terminal portion. researchgate.netmdpi.com

Analogue synthesis has also been pursued for developing radiolabeled ranatensin derivatives for imaging purposes, particularly targeting bombesin receptors which are overexpressed in certain cancers like prostate cancer. nih.govfrontiersin.orgresearchgate.net The synthesis of DOTA-Ranatensin and its evaluation for binding to GRP-type receptors in prostate cancer cell lines provides insights into how conjugation with chelators affects receptor interactions. nih.gov Similarly, the radiolabeling and characterization of a 99mTc-DOTA-ranatensin peptide analogue involved assessing its stability and biodistribution, which are critical aspects of its functional performance. researchgate.net These studies, while aimed at imaging, inherently contribute to understanding the structure-function relationships of modified ranatensin peptides.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling employs mathematical and statistical methods to correlate chemical structure with biological activity, allowing for the prediction of the activity of new compounds. wikipedia.orgcollaborativedrug.com QSAR studies have been applied to bombesin-related peptides, including ranatensin analogues, to gain a deeper understanding of the molecular features that govern their interactions with receptors.

A QSAR study on Ranatensin-HL utilized comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) approaches. mdpi.com The resulting CoMSIA model demonstrated good validity and predictability, suggesting that these models can be useful in predicting the activity of Ranatensin-HL analogues based on their structural properties. mdpi.com

QSAR, particularly 3D-QSAR, is a valuable computational technique in peptide drug discovery, enabling the establishment of relationships between the three-dimensional structure of peptides and their biological activity, which can guide the design of more potent and selective analogues. researchgate.net

Computational Approaches in SAR Analysis

Computational approaches play an increasingly vital role in modern SAR analysis of peptides like ranatensin, providing molecular-level insights into receptor binding and peptide behavior. nih.govguidetopharmacology.orgnih.govresearchgate.netrsc.org

Molecular Docking Simulations

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand (peptide analogue) to a receptor. frontierspartnerships.orgipb.ac.id For ranatensin, docking studies can help elucidate how different analogues interact with bombesin receptor subtypes and other potential targets at the atomic level. mdpi.comresearchgate.netmdpi.comupc.edu

Docking has been used in studies involving ranatensin-HL to investigate its binding mode. mdpi.com In the context of hybrid peptides like LENART01, molecular docking has been employed to assess protein-ligand interactions with target receptors such as the mu-opioid receptor (MOR) and dopamine D2 receptor (D2R). researchgate.netmdpi.com These simulations provide valuable information on the potential binding poses and interactions that contribute to the observed receptor affinity and activity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations extend the insights from docking by simulating the dynamic behavior of the peptide-receptor complex over time. rsc.orgfrontierspartnerships.orgipb.ac.idupc.edunih.govnih.govfrontiersin.orgnih.govmdpi.com MD simulations can capture the flexibility of both the peptide and the receptor, providing a more realistic picture of their interaction and the stability of the bound complex. frontierspartnerships.orgmdpi.com

Computational methods, including molecular docking and molecular dynamics simulations, are powerful tools for exploring the mechanism of ligand-receptor interaction and delineating structure-activity relationships, complementing experimental SAR studies. frontierspartnerships.orgupc.edu

Ranatensin is a peptide originally isolated from the skin of frogs, belonging to the bombesin-like family of peptides. guidetopharmacology.orgupc.edu In mammals, neuromedin B (NMB) is the equivalent peptide, sharing a nearly identical C-terminus with ranatensin. guidetopharmacology.org Ranatensin and its analogues interact with bombesin receptors, specifically the BB1 and BB2 subtypes. guidetopharmacology.org These receptors are G protein-coupled receptors (GPCRs) and play roles in various physiological processes, including smooth muscle contraction. guidetopharmacology.orgupc.eduresearchgate.netkjpp.net

7.5.3. Machine Learning and Artificial Intelligence Applications in Peptide Design

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied to peptide design and the analysis of structure-activity relationships (SAR) to overcome the limitations of traditional experimental methods, such as being time-consuming and costly. uniri.hrmdpi.comfrontiersin.org These computational approaches can accelerate the discovery and optimization of peptides with desired biological activities. uniri.hrmdpi.comnih.govplos.org

ML algorithms are trained on datasets of peptides with known sequences and activities to build models that can predict the properties of new peptide sequences. uniri.hrmdpi.com Key physicochemical properties like amino acid composition, hydrophobicity, and net charge are often used as features for these algorithms. uniri.hrmdpi.com By analyzing these features, ML models can provide insights into the structural characteristics responsible for a particular trait. uniri.hr

Different ML approaches are employed in peptide design, including supervised and unsupervised methods. mdpi.com Supervised learning involves training models on datasets of known active and inactive peptides to predict the activity of novel sequences. mdpi.com Deep learning, a subset of ML, has shown promise in peptide design by enabling the rapid screening of vast peptide libraries and identifying important sequence components. plos.org Deep learning models can integrate physicochemical properties and structural features for more accurate predictions. plos.org

Although direct studies on applying ML/AI specifically to Ranatensin SAR were not found, the general principles and techniques discussed in the search results are applicable. For instance, ML models could be trained on existing SAR data for Ranatensin and its analogues, such as data relating sequence modifications to myotropic activity or receptor binding affinity. researchgate.netnih.goviupac.org This could help predict the activity of novel Ranatensin analogues before synthesis and experimental testing, thereby guiding the design process.

The application of ML and AI in peptide design is an evolving field, with ongoing efforts to improve the accuracy of computational methods and address challenges such as the need for large, well-classified datasets. nih.govnih.govacs.org

Chemical Synthesis and Advanced Modification Strategies for Ranatensin and Analogues

Methodologies for Peptide Synthesis

The primary method for synthesizing Ranatensin and its peptide analogues is Solid-Phase Peptide Synthesis (SPPS). SPPS allows for the stepwise construction of a peptide chain while it is anchored to an insoluble solid support. This approach simplifies purification steps as excess reagents and by-products can be removed by washing the solid support.

A widely used strategy within SPPS is Fmoc chemistry, which utilizes the 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection. The Fmoc group is base-labile and can be removed under mild conditions, typically using a solution of piperidine. This allows for the coupling of the next amino acid to the growing peptide chain. SPPS using Fmoc chemistry involves repetitive cycles of deprotection, washing, amino acid activation, and coupling. After the entire peptide sequence is assembled, the peptide is cleaved from the solid support and simultaneously deprotected of its side-chain protecting groups using a strong acid, such as trifluoroacetic acid (TFA) lcms.czrenyi.hu. Ranatensin peptide analogues have been successfully synthesized using the standard Fmoc solid-phase strategy on Rink-Amide AM resin nih.govresearchgate.net. Automated peptide synthesizers are commonly employed to perform these steps efficiently u-bordeaux.frnih.gov.

Analytical Characterization of Synthetic Peptides

Characterization of synthetic peptides is essential to confirm their identity, purity, and integrity. Several analytical techniques are routinely employed for this purpose.

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a standard technique for analyzing and purifying synthetic peptides lcms.czrenyi.hu. RP-HPLC separates peptides based on their hydrophobicity, and it is used to assess the purity of the synthesized peptide and to purify the target product from truncated sequences and other impurities lcms.czrenyi.huscispace.com. The purity of synthesized Ranatensin analogues is often confirmed by HPLC analysis abbiotec.comarctomsci.comabbexa.com. For instance, HPLC analysis demonstrated the purity of certain DOTA-conjugated Ranatensin analogues as a single peak snmjournals.org. Mobile phases typically consist of a mixture of water and an organic solvent (e.g., acetonitrile) with an additive like trifluoroacetic acid (TFA) to improve peak shape and separation lcms.czphenomenex.com.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the amino acid sequence of synthetic peptides. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is frequently used to determine the exact molecular weight of the synthesized peptide, providing confirmation of the intended sequence composition bruker.comchemicke-listy.czeuropeanpharmaceuticalreview.comcreative-proteomics.com. MALDI-TOF MS has been used to characterize DOTA-Ranatensin synthesized by solid phase synthesis nih.gov. Tandem Mass Spectrometry (MS/MS) can provide sequence information by fragmenting the peptide ions and analyzing the resulting fragment ions nih.govwikipedia.orgbioinfor.comcreative-proteomics.com. This technique is valuable for de novo peptide sequencing and for confirming the sequence of synthetic peptides, especially when coupled with HPLC separation nih.govwikipedia.orgharvard.edu. The structural authenticity of synthetic Ranatensin-HL was confirmed by MALDI-TOF MS and MS/MS fragmentation sequencing nih.gov.

Design and Synthesis of Hybrid Peptides Incorporating Ranatensin Pharmacophores

Hybrid peptides incorporating Ranatensin pharmacophores are designed to leverage the targeting capabilities of Ranatensin towards bombesin (B8815690) receptors while potentially introducing new functionalities or improving existing properties.

Development of Dual-Targeting Ligands

A notable strategy in designing hybrid peptides is the development of dual-targeting ligands. This involves creating chimeric peptides that combine the pharmacophore of Ranatensin with that of another bioactive peptide, such as opioids lcms.czabbiotec.comCurrent time information in Madison County, US.idrblab.net. The aim is to create a single molecule capable of interacting with two different receptors, potentially leading to synergistic effects, altered signaling pathways, or improved targeting of specific cell types that co-express both receptors. While the provided search results specifically mention opioid-Ranatensin chimeras in the context of the query, detailed synthetic methodologies or specific examples of such chimeras were not extensively described within the snippets. However, the general principle involves synthesizing a peptide that contains functional sequences derived from both parent peptides, often linked together.

Development of Radiolabeled Ranatensin Analogues for Preclinical Molecular Imaging

Radiolabeled Ranatensin analogues have been developed for use as molecular imaging probes, particularly for visualizing tissues and tumors that overexpress bombesin receptors.

Application as SPECT/PET Probes for Bombesin Receptors

Bombesin receptors, including the gastrin-releasing peptide receptor (GRPR) and the neuromedin B receptor (NMBR), are overexpressed in various cancers, such as prostate cancer researchgate.netsnmjournals.org. Radiolabeled peptides targeting these receptors are valuable tools for Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging, allowing for non-invasive detection and characterization of these tumors nih.govresearchgate.netsnmjournals.orgmdpi.com. Ranatensin analogues labeled with radionuclides like ⁶⁸Ga (for PET) and ⁹⁹mTc (for SPECT) have been investigated for this application nih.govresearchgate.netsnmjournals.org. These radiolabeled analogues can bind to bombesin receptors, and their accumulation in target tissues can be detected by the respective imaging modalities. Studies have shown that ⁶⁸Ga-labeled DOTA-Ranatensin analogues exhibit uptake in tumors expressing GRP-type receptors nih.gov. The development of Ranatensin-based SPECT/PET agents aims to target both GRPR and NMBR, potentially increasing diagnostic utility in cancers where both subtypes are co-expressed researchgate.net.

Chelator Conjugation Strategies

To attach metallic radionuclides like ⁶⁸Ga or ⁹⁹mTc to peptide analogues, a bifunctional chelator is typically conjugated to the peptide. The chelator is a molecule that can form a stable coordination complex with the metal ion and also contains a functional group that can be covalently linked to the peptide mdpi.combiosyn.comnih.gov.

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used macrocyclic chelator for labeling peptides with trivalent metal ions such as ⁶⁸Ga, ¹¹¹In, ¹⁷⁷Lu, and ⁹⁰Y mdpi.comnih.gov. DOTA conjugation to Ranatensin analogues is a common strategy for developing radiopharmaceuticals for PET and SPECT imaging nih.govresearchgate.netu-bordeaux.frsnmjournals.org. The conjugation can be performed either during solid-phase peptide synthesis or in solution phase after peptide synthesis and purification nih.gov. For instance, DOTA has been conjugated to Ranatensin peptide analogues via reaction with an activated ester of DOTA (DOTA-NHS) u-bordeaux.fr. Another approach involves alkylating the peptide with chloroacetyl chloride and then reacting it with a trisubstituted cyclen to yield the final DOTA-peptide nih.gov. Chelator conjugation strategies are critical for ensuring the stable attachment of the radionuclide to the peptide, which is necessary for accurate targeting and imaging mdpi.com.

Advanced Research Methodologies and Experimental Techniques Employed in Ranatensin Studies

In Vitro Pharmacological Assay Systems

In vitro assays are crucial for dissecting the molecular mechanisms underlying Ranatensin's activity. These controlled laboratory experiments provide insights into receptor binding, signal transduction, and effects on isolated tissues or cells.

Receptor binding assays are a gold standard for determining the affinity of a compound for a specific receptor. eurofinsdiscovery.comgiffordbioscience.com Homolog displacement studies using radioligands are a common approach. In these assays, a fixed concentration of a radiolabeled ligand known to bind to the receptor of interest is incubated with membrane preparations or cells containing the receptor. eurofinsdiscovery.comgiffordbioscience.comrevvity.comsci-hub.se Increasing concentrations of the unlabeled test compound, such as Ranatensin, are then added to compete for binding sites. giffordbioscience.comrevvity.comsci-hub.semerckmillipore.com The reduction in bound radioligand as the concentration of the unlabeled compound increases allows for the determination of the binding affinity (expressed as Ki or IC50 values) of the test compound. giffordbioscience.commerckmillipore.com

Studies on Ranatensin and related peptides have utilized this technique to investigate binding to dopamine (B1211576) receptors, particularly the dopamine D2 receptor (DRD2). mdpi.comnih.govresearchgate.netencyclopedia.pub For instance, competition binding assays in rat brain and spinal cord membrane homogenates using [³H]spiperone (a DRD2 ligand) have been employed to assess the binding affinity of Ranatensin. nih.govresearchgate.net These studies have shown that Ranatensin can effectively bind to DRD2 receptors. researchgate.net

While binding assays reveal whether a compound interacts with a receptor, functional assays demonstrate the biological consequence of that interaction. The [³⁵S]GTPγS binding assay is a widely used method to measure the activation of G protein-coupled receptors (GPCRs), which are a major class of receptors that peptides like Ranatensin can interact with. nih.govmultispaninc.comcreative-bioarray.com Upon activation by an agonist, GPCRs catalyze the exchange of GDP for GTP on the Gα subunit of a coupled G protein. multispaninc.comcreative-bioarray.com In the [³⁵S]GTPγS binding assay, a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used. nih.govmultispaninc.comcreative-bioarray.com When the receptor is activated, [³⁵S]GTPγS binds to the Gα subunit and remains bound because it cannot be hydrolyzed. multispaninc.comcreative-bioarray.com The amount of bound [³⁵S]GTPγS is then measured, providing a direct readout of receptor activation and G protein coupling. multispaninc.comcreative-bioarray.com